Product packaging for Fmoc-D-Cys(Acm)-OH(Cat. No.:CAS No. 168300-88-7)

Fmoc-D-Cys(Acm)-OH

Cat. No.: B557713
CAS No.: 168300-88-7
M. Wt: 414,48 g/mole
InChI Key: CSMYOORPUGPKAP-LJQANCHMSA-N
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Description

Historical Context and Evolution of Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)

The journey to modern peptide synthesis has been marked by innovations in protecting group strategies. Early peptide synthesis was performed in solution, a laborious process that was transformed by the advent of Solid-Phase Peptide Synthesis (SPPS), a technique developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984. rsc.org In SPPS, a peptide chain is assembled sequentially while one end is anchored to an insoluble polymer support, simplifying the purification process. nih.govbachem.com

The success of SPPS hinges on the use of temporary and permanent protecting groups to prevent unwanted side reactions at the various reactive sites on the amino acids. rsc.org The initial dominant strategy was the Boc/Bzl approach, which utilized the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based groups for more permanent side-chain protection. rsc.org

Cysteine holds a unique and critical position among the proteinogenic amino acids due to the chemical properties of its thiol (-SH) side chain. rsc.org

The thiol group of cysteine is highly reactive and can undergo oxidation to form a disulfide bond (-S-S-) with another cysteine residue. These disulfide bridges are crucial for establishing and maintaining the three-dimensional structure of many peptides and proteins, which is often essential for their biological activity. bachem.combachem.com They can create intramolecular loops or link separate peptide chains together, conferring significant conformational stability. bachem.com

The high reactivity of the cysteine thiol group also presents significant challenges during peptide synthesis. It is prone to undesired side reactions, such as oxidation and alkylation. rsc.org Furthermore, the synthesis of peptides containing a C-terminal cysteine is often plagued by racemization (the conversion of the L-amino acid to a mixture of L and D forms) and the formation of by-products. rsc.orgcsic.essigmaaldrich.com The regioselective formation of multiple disulfide bonds in peptides with several cysteine residues is another major hurdle, requiring a sophisticated protection strategy to ensure the correct pairing of cysteines. sigmaaldrich.combiotage.com

In the 1970s, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group was introduced, leading to the development of the Fmoc/tBu SPPS strategy. rsc.org This method offered several advantages over the traditional Boc/Bzl approach. The Fmoc group is base-labile, meaning it can be removed under mild basic conditions (typically with piperidine), while the side-chain protecting groups are acid-labile (cleaved by trifluoroacetic acid, TFA). bachem.com This orthogonality provides greater flexibility and compatibility with a wider range of sensitive peptide modifications. bachem.com

The Fmoc/tBu strategy is a prime example of an orthogonal protection scheme, where one class of protecting groups can be removed without affecting the others. sigmaaldrich.combiotage.com This principle is fundamental to the synthesis of complex peptides. For cysteine, a variety of orthogonal protecting groups have been developed that can be removed under specific conditions, allowing for the stepwise and controlled formation of multiple disulfide bonds. sigmaaldrich.combiotage.com The acetamidomethyl (Acm) group on Fmoc-D-Cys(Acm)-OH is a key player in these schemes, as it is stable to the standard Fmoc deprotection and TFA cleavage conditions, but can be selectively removed later. bachem.com

While proteins are almost exclusively composed of L-amino acids, peptides containing D-amino acids are found in nature and have garnered significant interest in medicinal chemistry. The incorporation of D-amino acids, such as in this compound, can confer significant advantages. Most notably, peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. nih.govnih.govacs.org This enhanced stability can lead to a longer biological half-life and improved therapeutic potential. nih.govnih.gov

FeatureDescription
Fmoc Group A base-labile Nα-protecting group, central to the Fmoc-SPPS methodology.
D-Configuration The enantiomeric form of the natural L-cysteine, used to enhance peptide stability.
Acm Group A semi-permanent S-protecting group, orthogonal to the Fmoc/tBu strategy, enabling regioselective disulfide bond formation.

Emergence and Advantages of Fmoc SPPS Methodology

Orthogonal Protection Schemes in Fmoc Chemistry

Rationale for the Specific Design of this compound

The specific design of this compound, with its distinct protecting groups, is crucial for its utility in solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection for the α-amino group, while the Acm group offers stable protection for the cysteine thiol side chain. This orthogonal protection scheme ensures that the protecting groups can be removed under different conditions, allowing for selective deprotection and modification of the peptide chain. biosynth.compeptide.com

The Fmoc Protecting Group: Mechanism of Removal and Considerations

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in peptide synthesis. researchgate.netnih.gov Its removal is a critical step that allows for the elongation of the peptide chain.

The removal of the Fmoc group is typically achieved using a secondary amine, such as piperidine (B6355638), in a polar solvent like dimethylformamide (DMF). researchgate.netnih.gov The process occurs via a two-step E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgacs.org First, a base abstracts the acidic proton on the fluorene (B118485) ring's β-carbon. researchgate.net This is the rate-determining step. rsc.org Subsequently, a β-elimination reaction occurs, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate, which is then trapped by the amine to form a stable adduct. researchgate.netnih.gov

The kinetics of Fmoc deprotection can be influenced by several factors. The choice of base and its concentration play a significant role. For instance, a combination of 5% piperazine (B1678402) and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to result in faster deprotection compared to the standard 20% piperidine solution. rsc.org The reaction time and temperature can also be adjusted to optimize deprotection, although higher temperatures can increase the risk of side reactions. rsc.org

Deprotection Kinetics of Various Reagents
Deprotection ReagentHalf-life (t1/2) in secondsReference
20% Piperidine~60 rsc.org
5% Piperazine~20 rsc.org
5% Piperazine + 2% DBU4 rsc.org

While effective, Fmoc deprotection can be accompanied by undesirable side reactions. One of the most significant is aspartimide formation, which occurs when a peptide contains an aspartic acid residue. peptide.comnih.gov The amide nitrogen can attack the side-chain carbonyl, forming a cyclic succinimide (B58015) derivative. rsc.org This is particularly prevalent in sequences like Asp-Gly, Asp-Asn, and Asp-Ala. rsc.orgpeptide.com Aspartimide formation can lead to the production of a mixture of α- and β-coupled peptides. peptide.com The use of piperazine instead of piperidine as the deprotection base has been shown to reduce the incidence of aspartimide formation. researchgate.net Adding acidic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the deprotection solution can also minimize this side reaction. rsc.orgpeptide.com

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is another potential side reaction. Cysteine and histidine are particularly susceptible to racemization. nih.govnih.gov The use of the Acm protecting group on cysteine has been shown to result in a lower rate of racemization compared to the trityl (Trt) group. nih.gov

Base-Labile Deprotection Kinetics

The Acetamidomethyl (Acm) Protecting Group for Cysteine Thiol

The acetamidomethyl (Acm) group is a crucial protecting group for the thiol side chain of cysteine, preventing unwanted side reactions such as oxidation and disulfide bond formation during peptide synthesis. nbinno.com

The Acm group is stable under the basic conditions used for Fmoc deprotection and the acidic conditions of trifluoroacetic acid (TFA) used for cleavage from the resin. mdpi.combachem.com This stability allows for the purification of the fully assembled, Acm-protected peptide before the final deprotection and disulfide bond formation steps. bachem.comsigmaaldrich.com The Acm group can be removed using various methods, including treatment with iodine, mercury(II) acetate (B1210297), or silver(I) acetate. mdpi.comsigmaaldrich.com

A key advantage of the Acm group is its orthogonality with other commonly used thiol protecting groups, such as trityl (Trt) and 4-methoxytrityl (Mmt). mdpi.compeptide.com Orthogonality means that one protecting group can be selectively removed without affecting the others, allowing for the controlled and regioselective formation of multiple disulfide bonds within a single peptide. rsc.orgbiosynth.com For instance, the Mmt group is highly acid-labile and can be removed with dilute TFA, while the Trt group is removed under standard TFA cleavage conditions. peptide.compeptide.com The Acm group, being stable to TFA, can be removed in a separate step, typically with iodine, to form a disulfide bond. mdpi.compeptide.com This orthogonal strategy is invaluable for the synthesis of complex, multi-disulfide-containing peptides like conotoxins. mdpi.comnih.gov

Orthogonality of Thiol Protecting Groups
Protecting GroupCleavage ConditionsStability to Orthogonal ConditionsReference
Acm (Acetamidomethyl)Iodine, Hg(II), Ag(I)Stable to TFA and piperidine mdpi.comsigmaaldrich.com
Trt (Trityl)TFA, IodineUnstable to acidic conditions peptide.compeptide.com
Mmt (4-Methoxytrityl)Dilute TFA (1%)Highly acid-labile peptide.compeptide.com
Stability Profile in Fmoc SPPS

Significance of D-Cysteine Incorporation in Peptide Structures

While proteins in most living organisms are almost exclusively composed of L-amino acids, the strategic inclusion of D-amino acids, such as D-cysteine, into synthetic peptides is a critical tool for modern drug discovery and biomaterial science. jpt.comlifetein.com The presence of D-amino acids in natural peptides is often the result of post-translational modifications, where an enzyme converts an L-amino acid to its D-counterpart after the initial peptide has been synthesized. lifetein.comnih.govnih.gov Researchers mimic this process through chemical synthesis to create peptides with novel properties. D-cysteine itself is recognized as an endogenous signaling molecule in the mammalian brain, highlighting its unique biological relevance beyond its L-form. nih.gov

The substitution of a naturally occurring L-amino acid with its D-isomer can profoundly alter a peptide's therapeutic potential by enhancing its stability and modulating its biological activity.

Enhanced Stability: One of the most significant advantages of incorporating D-amino acids is the increased resistance to enzymatic degradation. nih.govbiosyntan.deacs.org Proteases, the enzymes that break down proteins and peptides, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. jpt.combiopharmaspec.com Peptides containing D-amino acids are poor substrates for these enzymes, which significantly increases their half-life in biological systems like human serum. lifetein.combiopharmaspec.com This enhanced stability improves the peptide's bioavailability, allowing it to remain intact and active for a longer period. jpt.commdpi.com

Modulated Bioactivity: The introduction of a D-amino acid changes the peptide's three-dimensional structure. biosyntan.denih.gov This altered conformation can lead to changes in how the peptide interacts with its biological targets, such as receptors or enzymes. This can result in increased potency and more specific binding, potentially reducing off-target effects. mdpi.comnih.gov However, the relationship is complex; in some cases, substituting an L-amino acid with a D-isomer can also lead to reduced or minimal activity. mdpi.com The specific impact depends heavily on the peptide's sequence and the role of the modified amino acid in target binding. Peptides containing D-amino acids have been developed for various clinical uses, including as antibacterial agents. tandfonline.com

Interactive Table: Effects of D-Amino Acid Incorporation

FeatureImpact of D-Amino Acid SubstitutionResearch FindingCitation
Proteolytic Stability Increased resistance to degradation by proteases.Peptides with D-amino acids at their termini showed strong resistance to degradation in human serum preparations. lifetein.combiopharmaspec.com
Bioavailability Generally improved due to longer half-life.Strategic incorporation of D-amino acids can enhance peptide bioavailability. jpt.com
Conformation Induces novel secondary and tertiary structures.The presence of D-amino acids permits the generation of novel tertiary structures not accessible with only L-amino acids. biosyntan.denih.gov
Biological Activity Can be enhanced, reduced, or altered.Substitution of L-histidine with D-histidine in one peptide reduced its antioxidant activity. mdpi.com

The unique "handedness" or stereochemistry of D-amino acids necessitates specialized methods for their synthesis and analysis to ensure the final peptide has the correct structure and function. jpt.comnumberanalytics.com

Synthesis: In nature, enzymes called racemases are responsible for converting L-amino acids into their D-forms. nih.gov In laboratory and industrial settings, D-amino acids are produced through several methods, including the chemical or enzymatic resolution of a racemic mixture (a 50/50 mix of L- and D-forms) or through asymmetric synthesis, which uses chiral catalysts to produce the desired D-isomer stereoselectively. numberanalytics.com For peptide synthesis, chemists use pre-made, protected D-amino acid building blocks like this compound. sigmaaldrich.com A significant challenge during the incorporation of cysteine into a peptide is the risk of racemization (the unintended conversion of the D-form to the L-form, or vice-versa). The choice of protecting group is critical; for instance, the Acm group on this compound has been shown to result in a lower rate of racemization compared to other common protecting groups like Trityl (Trt) under certain coupling conditions. nih.gov

Interactive Table: Synthesis and Analysis of D-Amino Acid Peptides

AspectMethod/TechniqueDescriptionCitation
Synthesis Asymmetric SynthesisUses chiral catalysts or auxiliaries to stereoselectively synthesize D-amino acids. numberanalytics.com
Synthesis Enzymatic ResolutionEmploys enzymes to resolve racemic mixtures or synthesize D-amino acids directly. numberanalytics.com
Synthesis Racemization PreventionThe Acm protecting group on cysteine can lead to lower racemization rates during synthesis compared to the Trt group. nih.gov
Analysis Chiral HPLCSeparates D- and L-amino acid-containing peptides based on their differential interaction with a chiral stationary phase. biopharmaspec.com
Analysis Ion Mobility-MS (IM-MS)Separates isomeric peptides based on differences in their shape and collision cross-section, allowing for detection of D-amino acids. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22N2O5S B557713 Fmoc-D-Cys(Acm)-OH CAS No. 168300-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMYOORPUGPKAP-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168300-88-7
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(acetyl-aminomethyl)-D-cysteine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodologies for the Synthesis and Incorporation of Fmoc D Cys Acm Oh

Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-D-Cys(Acm)-OH

On-Resin Manipulations Involving Cys(Acm)

Selective Acm Deprotection on Resin

The acetamidomethyl (Acm) protecting group on cysteine is known for its stability during standard Fmoc SPPS protocols, making it compatible with most other cysteine thiol protecting groups mdpi.compeptide.com. Its removal, however, requires specific conditions that can be selectively applied. Common reagents for Acm deprotection include mercury(II) acetate (B1210297) or silver(I) salts, often in aqueous acetic acid solutions peptide.comsigmaaldrich.com. Alternatively, iodine in polar solvents like methanol (B129727) or acetic acid can also cleave the Acm group, often leading to simultaneous disulfide bond formation sigmaaldrich.comuci.edu. More recently, N-chlorosuccinimide (NCS) has emerged as a mild and efficient reagent for on-resin Acm deprotection and concomitant disulfide bond formation, notably showing compatibility with other cysteine protecting groups like trityl (Trt) mdpi.comacs.org. Triisopropylsilane (TIS) has also been investigated as a scavenger that can facilitate Acm deprotection under specific conditions nih.gov.

On-Resin Disulfide Bond Formation

The formation of disulfide bonds while the peptide is still attached to the solid support (on-resin) is a key strategy for controlling peptide structure and simplifying purification researchgate.netresearchgate.netbachem.com. After the selective deprotection of thiol protecting groups, mild oxidation conditions are employed. Common oxidants include air, dimethyl sulfoxide (B87167) (DMSO), potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), or iodine uci.edursc.org. Iodine is particularly effective as it can simultaneously deprotect certain thiol groups (like Trt and Acm) and promote disulfide bond formation sigmaaldrich.comuci.edu. N-chlorosuccinimide (NCS) has also been demonstrated as an efficient reagent for on-resin disulfide formation, offering mild conditions and rapid reaction times acs.orgresearchgate.net. The use of pseudo-dilution conditions on the resin can favor intramolecular disulfide formation, which is crucial for peptides with multiple disulfide bonds researchgate.netbiotage.com.

Strategies for Multi-Disulfide Bridge Formation Utilizing this compound

This compound is instrumental in synthesizing peptides with multiple disulfide bridges, a common feature in many biologically active molecules like conotoxins and insulin (B600854) rsc.orgrsc.orgnih.govmdpi.com. These strategies rely on achieving specific disulfide pairings, often through orthogonal protection schemes.

Regioselective Disulfide Connectivity

Regioselective disulfide bond formation ensures that specific pairs of cysteine residues form disulfide linkages, rather than random pairings. This is typically achieved by employing cysteine residues protected with different, orthogonally removable protecting groups rsc.orgformulationbio.com. The Acm group, being stable to acidic conditions that cleave groups like Trt, allows for selective deprotection and disulfide formation. For instance, Trt-protected cysteines can be deprotected with TFA during cleavage, allowing for the formation of the first disulfide bond, while Acm-protected cysteines remain protected until a subsequent step sigmaaldrich.comrsc.orgpeptide.com. This sequential approach allows for precise control over disulfide connectivity mdpi.comrsc.orgmdpi.com.

Combinatorial Approaches with Other Cysteine Protecting Groups

To achieve regioselective disulfide formation, this compound is often used in combination with other cysteine derivatives bearing different protecting groups. Common orthogonal pairs include Fmoc-Cys(Trt)-OH, Fmoc-Cys(tBu)-OH, Fmoc-Cys(Mmt)-OH, and Fmoc-Cys(SIT)-OH mdpi.comsigmaaldrich.comnih.govpeptide.comsigmaaldrich.comp3bio.com. The choice of protecting groups depends on their lability under different chemical conditions. For example, Trt is acid-labile, Mmt is labile to dilute TFA, and Acm can be removed by iodine or silver salts sigmaaldrich.comsigmaaldrich.comnih.govbachem.com. This combinatorial approach allows for the stepwise formation of multiple disulfide bonds by selectively removing one protecting group at a time, followed by oxidation mdpi.comrsc.orgnih.govmdpi.com.

Table 1: Common Orthogonal Cysteine Protecting Groups and Their Deprotection Conditions

Protecting Group Fmoc-Cys Derivative Deprotection Reagent/Conditions Lability Reference
Trityl (Trt) Fmoc-Cys(Trt)-OH TFA (95%) Acid-labile sigmaaldrich.compeptide.comsigmaaldrich.com
Acetamidomethyl (Acm) Fmoc-Cys(Acm)-OH I₂, Hg(OAc)₂, Ag(I) salts, NCS Mild oxidation/specific reagents mdpi.compeptide.comsigmaaldrich.com
tert-Butyl (tBu) Fmoc-Cys(tBu)-OH TFA/TIS, TFMSA, PhS(O)Ph/CH₃SiCl₃ Acid-labile, reducing agents sigmaaldrich.comnih.govnih.gov
4-Methoxytrityl (Mmt) Fmoc-Cys(Mmt)-OH 2% TFA in DCM Acid-labile (dilute acid) sigmaaldrich.comsigmaaldrich.combachem.com
S-IodoThiol (SIT) Fmoc-Cys(SIT)-OH DTT, H₂O Reductive cleavage mdpi.comcsic.es

Sequential Oxidative Folding Techniques

Sequential oxidative folding involves forming disulfide bonds in a specific order, often by selectively deprotecting cysteine residues and then oxidizing the free thiols. This is particularly important for peptides with more than two disulfide bonds, where controlling the pairing is paramount to obtaining the correct three-dimensional structure researchgate.netnih.govnih.gov. For instance, a peptide might have two cysteines protected with Trt and two with Acm. The Trt groups can be removed by TFA cleavage, allowing the formation of the first disulfide bond. Subsequently, the Acm groups can be removed using iodine or other suitable reagents, followed by oxidation to form the second disulfide bond rsc.orgmdpi.com. This stepwise approach ensures regioselectivity and minimizes the formation of undesired isomers researchgate.netrsc.orgnih.govnih.gov.

Solution-Phase Peptide Synthesis Approaches Incorporating this compound

While SPPS is prevalent, this compound can also be utilized in solution-phase peptide synthesis. In this approach, peptide fragments are synthesized and then coupled together in solution. The Acm group's stability to acidic conditions used for Fmoc removal and final cleavage makes it amenable to solution-phase strategies. After fragment coupling and global deprotection of other protecting groups, the Acm-protected thiols can be deprotected and oxidized to form disulfide bonds. This method can be advantageous for synthesizing very large peptides or for specific modifications where solid-phase synthesis might be limiting bachem.com. The Acm group's stability allows for purification of intermediate S-protected peptides before the final disulfide bond formation step bachem.com.

Table 2: Example of Sequential Disulfide Bond Formation Strategy

Step Protecting Groups Used Deprotection Method Oxidation Method Resulting Disulfide Bond
1 Cys(Trt) & Cys(Acm) TFA cleavage Air oxidation / DMSO / K₃[Fe(CN)₆] Cys(Trt) - Cys(Trt) (if multiple Trt)
2 Cys(Acm) I₂ or Hg(OAc)₂ Concomitant oxidation Cys(Acm) - Cys(Acm) (if multiple Acm)

This table illustrates a common strategy where Trt-protected cysteines are deprotected and oxidized first, followed by the deprotection and oxidation of Acm-protected cysteines to form multiple, regioselective disulfide bonds.


Advanced Applications of Fmoc D Cys Acm Oh in Research

Design and Synthesis of D-Cysteine Containing Peptidomimetics

Peptidomimetics are compounds that mimic the structure and/or function of peptides but often possess improved pharmacological properties, such as enhanced stability and bioavailability. The inclusion of D-amino acids, facilitated by building blocks like Fmoc-D-Cys(Acm)-OH, is a cornerstone strategy in this field.

A primary limitation of therapeutic peptides is their susceptibility to degradation by proteases present in biological systems. Peptides composed solely of L-amino acids are readily recognized and cleaved by these enzymes, leading to short in vivo half-lives. In contrast, peptides incorporating D-amino acids, including D-cysteine, exhibit significantly enhanced resistance to proteolytic degradation. This is because most proteases are stereoselective and are specific for L-amino acid substrates. Consequently, peptides containing D-amino acids are often not recognized as substrates, thereby prolonging their stability and efficacy in biological environments.

Studies have demonstrated that replacing L-amino acids with their D-enantiomers can dramatically improve peptide stability. For instance, in one study, D-peptides showed approximately 90% resistance to chymotrypsin (B1334515) digestion after a specified period, whereas their L-peptide counterparts were degraded by about 50% under the same conditions tufts.edu. Further research indicates that peptides with D-amino acids at both the N- and C-termini are almost resistant to degradation in human serum lifetein.com.cn. The addition of D-amino acids to the C-terminus, in particular, has shown a dose-dependent increase in peptide stability in serum lifetein.com.cn.

Table 1: Peptide Stability Comparison with Proteolytic Enzymes and Serum

Peptide TypeDigestion ConditionRemaining Peptide (%)Reference
L-peptideChymotrypsin~50% tufts.edu
D-peptideChymotrypsin~90% tufts.edu
L-peptide50% Human SerumDegraded lifetein.com.cn
D-peptide50% Human SerumAlmost resistant lifetein.com.cn

For example, the D-enantiomer of a specific amino acid at a key position can be essential for receptor recognition. In one instance, an opioid receptor could only bind a particular peptide if the C-terminal alanine (B10760859) residue was in the D-configuration, with the corresponding L-peptide exhibiting no biological activity mdpi.com. In the design of peptidomimetics targeting the PDGF-β receptor, an analog containing D-alanine showed an improved inhibitory concentration (IC50) of 4.56 ± 1.64 μM compared to its L-alanine counterpart, which had an IC50 of 16.1 ± 3.4 μM acs.org. Furthermore, the strategic placement of D-cysteine residues, often in conjunction with L-cysteine, can be used to form disulfide bridges that stabilize specific secondary structures, such as alpha-helices, which are crucial for binding to certain protein targets pnas.org.

Table 2: Receptor Binding Affinity Comparison of Peptide Analogs

CompoundTargetAffinity (IC50)Reference
Parent peptidePDGF-β Receptor16.1 ± 3.4 μM acs.org
D-Ala analogPDGF-β Receptor4.56 ± 1.64 μM acs.org

Enhanced Proteolytic Stability of Peptides

Bioconjugation Strategies Employing this compound

The protected thiol group of D-cysteine, provided by this compound, is central to various bioconjugation strategies. The acetamidomethyl (Acm) group is a robust protecting group that can be selectively removed under specific chemical conditions (e.g., using Pd(II) complexes, iodine, or mercury salts) to reveal the reactive thiol. This allows for precise attachment of labels, drugs, or other molecules to the peptide.

Cysteine residues are highly valuable for site-specific labeling due to their relative scarcity in proteins and peptides and the high reactivity of their thiol side chains. This compound enables the incorporation of a D-cysteine residue at a desired position within a peptide sequence. Following peptide synthesis and purification, the Acm protecting group can be removed to expose the free thiol. This thiol can then be selectively conjugated to various labels, such as fluorescent dyes, biotin, or radioactive isotopes, using thiol-reactive chemistries like maleimide (B117702) or haloacetyl conjugation.

Maleimide conjugation, a prevalent method, is known for its high specificity and efficiency, with typical coupling efficiencies ranging from 70% to 90% and specificities exceeding 95% nih.govacs.org. Thioester chemistry also offers high specificity for labeling N-terminal cysteine residues uzh.ch. The ability to deprotect the Acm group under conditions that are orthogonal to other protecting groups further enhances the utility of this compound in complex labeling strategies.

Table 3: Site-Specific Labeling Efficiency of Thiol-Reactive Methods

Labeling MethodTargetCoupling Efficiency (%)Specificity (%)Reference
MaleimideProtein70–90>95 nih.govacs.org
ThioesterPeptideHigh yieldsHigh specificity uzh.ch

Peptides that can specifically target disease-associated cells or tissues are highly sought after for developing targeted drug delivery systems. The incorporation of D-amino acids, facilitated by this compound, can impart the necessary proteolytic stability to these targeting peptides, ensuring their integrity during circulation. The cysteine residue, once deprotected, can also serve as a conjugation point for attaching therapeutic payloads, such as small molecule drugs or nanoparticles, to the targeting peptide.

Research has shown that D-peptide ligands conjugated to liposomes can effectively deliver drug payloads to target cells, demonstrating improved tumor targeting ability and enhanced therapeutic efficacy compared to their L-peptide counterparts or unconjugated drugs uri.eduacs.org. For instance, D-peptide-modified liposomes have shown superior therapeutic effects in preclinical models of cancer uri.eduacs.org and improved brain-targeted therapeutic efficacy in neurological disease models nih.gov. These D-peptide conjugates benefit from the inherent stability of D-amino acids, prolonging their circulation time and enhancing their accumulation at the target site.

Table 4: D-Peptide Mediated Drug Delivery Efficacy

FormulationTargetOutcomeReference
D-peptide-liposomeFn14+ tumor cellsSignificantly inhibited tumor growth, prolonged survival uri.eduacs.org
D-peptide-liposomeBrain-targetedPromoted brain-targeted therapeutic efficacy nih.gov

Peptide-based biosensors leverage the specificity and stability of peptides for detecting biomolecules or analytes. The immobilization of peptides onto sensor surfaces is a critical step, and cysteine residues are frequently employed for this purpose due to the strong affinity of their thiol groups for surfaces like gold. This compound allows for the synthesis of stable D-cysteine-containing peptides that can be reliably immobilized onto sensor platforms after Acm deprotection.

These D-peptide-based biosensors can offer improved stability in complex biological samples. For example, in the development of electrochemical biosensors for detecting alanine aminotransferase (ALT), a biomarker for liver toxicity, peptides synthesized with a C-terminal cysteine were immobilized on gold electrodes plos.org. Such approaches, utilizing the unique properties of D-cysteine peptides, contribute to the creation of sensitive and robust diagnostic tools.

Table 5: Peptide-Based Biosensor Performance for ALT Detection

Detection MethodAnalyteSensitivityLimit of Detection (LOD)Reference
QCMALT8.9±0.9 Hz/(µg/mL)60 ng/mL plos.org
EISALT142±12 %/(µg/mL)92 ng/mL plos.org

Compound List:

this compound

Development of Targeted Drug Delivery Systems

Research in Protein Engineering and Structure-Activity Relationships

The incorporation of non-canonical amino acids (ncAAs) into proteins is a key strategy in protein engineering for creating structural probes and tailoring protein properties researchgate.net. This compound is a reagent that facilitates the introduction of a D-cysteine residue, offering a distinct stereochemical variant for such studies. This modification can introduce unique functionalities or serve as a marker for structural analysis, allowing researchers to investigate how the specific stereochemistry of cysteine impacts protein folding, stability, and interactions researcher.lifephorteeducacional.com.br.

Peptides rich in cysteine residues are known for their complex folding patterns, often stabilized by disulfide bonds. The use of this compound in the synthesis of such peptides allows for the exploration of how the incorporation of D-cysteine residues influences peptide conformation and self-assembly. Studies have shown that the presence of D-amino acids can profoundly alter a peptide's ability to fold and self-assemble compared to their L-enantiomers researcher.life. Investigating heterochiral peptides (containing both L- and D-amino acids) can lead to the formation of more diverse dynamic combinatorial libraries, highlighting the conformational impact of stereoisomeric variations researcher.life. The specific interactions of cysteine residues, such as bivalent attachment via carboxylate and thiol groups to surfaces, can also dictate the orientation of reactive groups, potentially influencing peptide backbone conformation researcher.life.

The inclusion of D-cysteine, or D-amino acids in general, into peptide sequences offers insights into their role in biological systems, primarily due to their altered biochemical properties compared to L-amino acids. A key characteristic is their increased resistance to proteolytic degradation. Unlike L-amino acids, which are readily recognized and hydrolyzed by proteases, the distinct spatial configuration of D-amino acids means their amide bonds are typically not substrates for these enzymes nih.govmdpi.com. This protease resistance can significantly enhance the in vivo stability and therapeutic efficacy of peptides nih.govmdpi.com. Furthermore, D-amino acids can influence peptide interactions with biological components, potentially affecting receptor recognition and contributing to altered biological activities mdpi.comresearchgate.net. The presence of D-cysteine residues can therefore be crucial for increasing a peptide's effective lifetime and potency in biological environments researchgate.net.

Conformational Studies of Cysteine-Rich Peptides

Investigating Abiotic Peptide Synthesis Mechanisms

This compound is also relevant in studies exploring the origins of life, particularly in understanding abiotic peptide synthesis mechanisms that could have occurred on early Earth.

Data Table 1: Impact of Cysteine on Abiotic Peptide Synthesis Yield and Stereoselectivity

ParameterFindingReference
Peptide Synthesis YieldIncreased by up to 7.8-fold with cysteine acs.org
Stereoselectivity BiasApproximately 50% stereoselective for L-cysteine over D-cysteine acs.org

Compound List

this compound

D-Cysteine

L-Cysteine

L-Alanine

D-Alanine

L-Methionine

Homocysteine

Analytical and Characterization Methodologies for Peptides Derived from Fmoc D Cys Acm Oh

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of peptides at the atomic and molecular levels. They provide insights into the peptide's conformation, sequence, and any modifications that may have occurred during synthesis or subsequent handling.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure and dynamics of peptides in solution. For peptides derived from Fmoc-D-Cys(Acm)-OH, NMR is crucial for analyzing their conformational preferences.

Detailed research findings indicate that the presence of a D-cysteine residue can induce specific turns and folds in the peptide backbone. For instance, studies on cyclic peptides containing a cysteinyl-cysteine linkage have revealed the presence of multiple conformations, including both cis and trans amide bonds between the cysteine residues. acs.org These different conformational states can be identified and quantified using advanced NMR techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). acs.org The exchange rates between these conformations can also be measured, providing valuable information about the peptide's dynamic behavior. acs.org

Furthermore, NMR is instrumental in verifying the correct S-acetamidomethyl (Acm) protection of the cysteine thiol group and can be used to monitor its removal during disulfide bond formation. popline.orgarkat-usa.org The chemical shifts of the protons and carbons associated with the Acm group and the cysteine residue itself are sensitive to the local chemical environment and can confirm the integrity of the protecting group. arkat-usa.org Following deprotection and oxidation, NMR can help to confirm the formation of the disulfide bridge by observing changes in the chemical shifts of the Cα and Cβ protons of the cysteine residues.

Table 1: Representative NMR Applications in the Analysis of Cysteine-Containing Peptides

NMR TechniqueApplicationInformation Obtained
1H NMR Routine characterizationConfirmation of the presence of Acm group protons, analysis of amino acid composition. arkat-usa.org
2D COSY Scalar coupling correlationAssignment of spin systems for individual amino acid residues.
2D TOCSY Total correlation spectroscopyIdentification of complete amino acid spin systems, aiding in sequence assignment. nih.gov
2D NOESY Through-space proton-proton correlationsDetermination of inter-proton distances, crucial for 3D structure calculation and conformational analysis. cnr.it
13C NMR Carbon backbone and side-chain analysisProvides information on the carbon framework and is sensitive to conformational changes. acs.org
HSQC Proton-carbon correlationResolves overlapping proton signals and aids in the assignment of both proton and carbon resonances. acs.org

Mass spectrometry (MS) is a cornerstone analytical technique for peptide characterization, providing precise molecular weight measurements and sequence information. creative-proteomics.com For peptides synthesized using this compound, MS is essential for confirming the correct incorporation of the amino acid and for verifying the final peptide sequence. researchgate.net It is also a critical tool for identifying any post-translational modifications, either intended (like disulfide bond formation) or unintended (such as oxidation). core.ac.uk

Electron Transfer Dissociation (ETD) is a fragmentation method in mass spectrometry that is particularly well-suited for the analysis of peptides, especially those containing labile post-translational modifications. core.ac.ukresearchgate.net Unlike collision-induced dissociation (CID), which can lead to the loss of side-chain modifications, ETD preserves these structures, allowing for more precise localization. core.ac.uk

For peptides containing cysteine, ETD is advantageous because it minimizes the neutral loss of the thiol group or the Acm protecting group. researchgate.net This technique generates c- and z-type fragment ions by cleaving the N-Cα bond of the peptide backbone, which provides comprehensive sequence information. core.ac.ukresearchgate.net Research has shown that ETD can effectively sequence peptides with oxidized cysteine and methionine residues where CID fails to provide sufficient information. core.ac.uk The presence of a free cysteine can sometimes hinder the interpretation of ETD spectra; however, using divalent metals like Zn(II) as charge carriers can suppress unwanted side-chain fragmentation and improve sequencing of cysteine-containing peptides. nih.govacs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a high-throughput technique widely used for peptide analysis. mdpi.com It is particularly valuable for peptide mass fingerprinting, where the masses of proteolytic digest fragments are used to identify a protein. For synthetic peptides, MALDI-TOF provides a rapid and accurate determination of the molecular weight of the final product.

In the context of peptides derived from this compound, MALDI-TOF MS is a powerful tool for analyzing disulfide bond formation. nih.govbiosciencetrends.com After the Acm groups are removed and the disulfide bridge is formed, MALDI-TOF can be used to confirm the mass change corresponding to the loss of the protecting groups and the formation of the cystine linkage. biosciencetrends.com Analysis of non-reduced versus reduced samples can definitively identify disulfide-linked peptides. biosciencetrends.com Furthermore, high-energy collision-induced dissociation (CID) in a MALDI-TOF/TOF instrument can produce a unique triplet of fragment ions from inter-disulfide-bonded peptides, which helps to identify the specific cysteine residues involved in the linkage. nih.gov It is important to note that the MALDI process itself can sometimes cause in-source reduction of disulfide bonds, which must be considered when interpreting the spectra. nih.gov

Table 2: Mass Spectrometry Techniques for Peptides with Modified Cysteine

MS TechniquePrimary ApplicationKey Advantages for Cys(Acm)-Derived Peptides
Electrospray Ionization (ESI)-MS Molecular weight determination and sequencingSoft ionization technique suitable for analyzing intact peptides and monitoring reaction progress. arkat-usa.orgnih.gov
Electron Transfer Dissociation (ETD) Sequencing of PTMsPreserves labile modifications like the Acm group and disulfide bonds during fragmentation. core.ac.uknih.gov
MALDI-TOF MS Peptide fingerprinting, disulfide analysisRapid and accurate mass determination; can identify disulfide-linked peptides through reduction experiments. nih.govbiosciencetrends.commtoz-biolabs.com
MALDI-TOF/TOF MS Disulfide bond mappingHigh-energy CID produces characteristic fragments that help to elucidate disulfide connectivity. nih.gov

Circular Dichroism (CD) spectroscopy is a widely used technique for investigating the secondary structure of peptides and proteins in solution. upenn.edu It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information about the proportions of α-helix, β-sheet, β-turn, and random coil conformations in the peptide.

Mass Spectrometry (MS) for Sequence Verification and Post-Translational Modifications

Electron Transfer Dissociation (ETD) for Cysteine-Containing Peptides

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of synthetic peptides and for the assessment of their purity. harvardapparatus.com Given the potential for side reactions and the formation of deletion or truncated sequences during solid-phase peptide synthesis, robust purification and analysis methods are critical. creative-proteomics.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for both the purification and purity analysis of synthetic peptides. creative-proteomics.comamericanpeptidesociety.org Peptides are separated based on their hydrophobicity, with more hydrophobic peptides having longer retention times on a nonpolar stationary phase (e.g., C18). americanpeptidesociety.org

For peptides derived from this compound, a typical workflow involves an initial purification of the crude peptide after cleavage from the resin. bachem.com The purity of the collected fractions is then assessed by analytical RP-HPLC, often coupled with mass spectrometry. researchgate.netnih.govalmacgroup.com The Acm-protected peptide can be purified before the removal of the protecting group and disulfide bond formation. bachem.com After the cyclization step, a second RP-HPLC purification is often necessary to separate the desired cyclic monomer from any remaining linear peptide, dimers, or other polymeric forms.

The purity of the final peptide is typically determined by integrating the peak area of the main product in the analytical HPLC chromatogram and is often expressed as a percentage of the total peak area detected at a specific wavelength (commonly 210-230 nm). creative-proteomics.comalmacgroup.com

Table 3: Common Chromatographic Conditions for Peptide Analysis

ParameterTypical ConditionsPurpose
Stationary Phase C18 silicaProvides hydrophobic surface for peptide separation. americanpeptidesociety.org
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Aqueous component; TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile (B52724) (ACN) with 0.1% TFAOrganic component; elutes peptides from the column.
Gradient Linear gradient of increasing Mobile Phase BSeparates peptides based on their differential hydrophobicity. nih.gov
Detection UV absorbance at 210-230 nmPeptide bonds absorb strongly in this range, allowing for sensitive detection. creative-proteomics.comalmacgroup.com
Flow Rate 1 mL/min (analytical)Standard flow rate for analytical separations.
Coupled Detector Mass Spectrometer (MS)Provides mass information for each eluting peak, confirming identity. creative-proteomics.comalmacgroup.com

High-Performance Liquid Chromatography (HPLC) for Peptide Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of peptides synthesized using this compound. biotage.comrenyi.hu Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, separating peptides based on their hydrophobicity.

Crude peptide mixtures, obtained after cleavage from the solid-phase support, typically contain the desired peptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from side reactions. renyi.hu RP-HPLC effectively separates the target peptide from these impurities. biotage.com The purification process often involves a gradient elution, where the concentration of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid (TFA)) is gradually increased. nih.gov

The selection of the stationary phase, typically a C18- or C8-bonded silica, and the optimization of the mobile phase gradient are crucial for achieving high-resolution separation. biotage.comrenyi.hu After purification, analytical RP-HPLC is used to assess the purity of the final peptide product, with detection commonly performed using UV absorbance at 214 nm or 220 nm. google.comresearchgate.net

Table 1: Typical HPLC Conditions for Analysis and Purification of Peptides Derived from this compound

ParameterAnalytical HPLCPreparative HPLC
Column C18 or C12, e.g., Phenomenex Synergi™ C12 MAX-RP (4 µm, 250 x 4.6 mm) google.comC18 or C8, e.g., PrepNova-Pak (6 µm, 40 x 100 mm) renyi.hu
Mobile Phase A 0.1% TFA in water or 0.05% TFA in water google.com0.1% TFA in water or 25 mM ammonium (B1175870) acetate (B1210297), pH 5.0 renyi.hu
Mobile Phase B 0.1% TFA in acetonitrile or 0.05% TFA in acetonitrile google.comAcetonitrile with 0.1% TFA or acetic acid buffer renyi.hu
Gradient Linear gradient, e.g., 1-60% B over 25 min nih.gov or 17-40% B over 30 min google.comStep or linear gradient, e.g., 0-50% B over 100 min renyi.hu
Flow Rate ~1 mL/min google.com20-30 mL/min renyi.hu
Detection UV at 214 nm google.com or 220 nm nih.govUV at 220 nm or 280 nm
Chiral HPLC for Enantiomeric Purity Assessment

The use of D-amino acids like this compound introduces the possibility of racemization during peptide synthesis, which can significantly impact the biological activity of the peptide. phenomenex.com Therefore, assessing the enantiomeric purity is a critical quality control step. Chiral HPLC is a powerful technique for separating and quantifying enantiomers. phenomenex.com

Polysaccharide-based chiral stationary phases (CSPs) are commonly employed for the enantiomeric separation of Fmoc-protected amino acids and peptides under reversed-phase conditions. phenomenex.com By using a suitable chiral column and mobile phase, it is possible to resolve the D- and L-enantiomers of the peptide or its constituent amino acids after hydrolysis. This allows for the determination of the enantiomeric excess (ee), ensuring that the stereochemical integrity of the D-cysteine residue has been maintained throughout the synthesis. phenomenex.com For instance, studies have shown that with optimized coupling conditions, an enantiomeric excess of >99% can be retained.

UPLC Coupled with Mass Spectrometry

Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (UPLC-MS), offers significant advantages over traditional HPLC for the analysis of complex peptide mixtures. d-nb.info UPLC utilizes columns with smaller particle sizes (<2 µm), resulting in higher resolution, increased sensitivity, and faster analysis times compared to HPLC. d-nb.info

When coupled with a mass spectrometer, UPLC-MS provides not only retention time data but also mass-to-charge (m/z) information for each eluting peak. This allows for the unambiguous identification of the target peptide and the characterization of impurities. d-nb.info The high mass accuracy of modern mass spectrometers enables the confirmation of the elemental composition of the peptide. UPLC-MS is particularly valuable for monitoring the progress of reactions, such as the removal of the Acm group or the formation of disulfide bonds, by detecting the mass shifts associated with these modifications. d-nb.info

Methods for Cysteine Thiol and Disulfide Analysis

The acetamidomethyl (Acm) protecting group on the cysteine thiol is stable under the conditions of Fmoc-based solid-phase peptide synthesis (SPPS) but can be selectively removed to either yield a free thiol or to facilitate the formation of a disulfide bond. biotage.comnii.ac.jp

Quantitative Determination of Free Thiols

After the removal of the Acm group, it is often necessary to quantify the concentration of the resulting free thiol groups. The Ellman's test is a widely used colorimetric method for this purpose. sigmaaldrich.com The reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), reacts with free thiols to produce a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm. This method is valuable for monitoring the progress of deprotection reactions. pnas.org

Disulfide Mapping and Connectivity Determination

For peptides containing multiple cysteine residues, the correct formation of disulfide bonds is crucial for their structure and function. The use of this compound in combination with other orthogonally protected cysteines allows for regioselective disulfide bond formation. biotage.comnih.gov

Disulfide mapping is the process of determining which cysteine residues are linked together. A common approach involves the enzymatic digestion of the peptide containing the disulfide bonds (e.g., with trypsin), followed by analysis of the resulting fragments by mass spectrometry (MS). nih.gov The masses of the disulfide-linked peptide fragments will be different from those of the reduced fragments, allowing for the identification of the disulfide connectivity. nih.gov

For example, a peptide containing two disulfide bonds can be synthesized using two pairs of orthogonally protected cysteines, such as Cys(Trt) and Cys(Acm). nih.gov The first disulfide bond can be formed by selectively deprotecting the Trt groups and oxidizing the resulting free thiols. After purification, the Acm groups can be removed and the second disulfide bond formed. biotage.comnih.gov The resulting isomers can be separated by RP-HPLC and their disulfide patterns confirmed by MS analysis after enzymatic digestion. nih.gov

Table 2: Common Reagents for Acm Deprotection and Disulfide Formation

ReagentConditionsOutcomeReferences
Iodine (I₂) In solvents like methanol (B129727), DMF, or TFASimultaneous Acm removal and disulfide bond formation. biotage.comsigmaaldrich.comsigmaaldrich.com
Thallium(III) trifluoroacetate (B77799) (Tl(CF₃CO₂)₃) In TFA or DMFConverts Cys(Acm) to disulfide-bridged cystine peptides. sigmaaldrich.com
N-Chlorosuccinimide (NCS) In DMF on-resinOn-resin removal of Acm and disulfide bond formation. mdpi.com
Mercury(II) acetate (Hg(OAc)₂) pH 4, followed by treatment with thiolsRemoval of Acm to yield a free thiol. peptide.comorgsyn.org
Copper(II) sulfate (B86663) (CuSO₄) and 1,2-aminothiol Aerobic conditionsDeprotection of S-Acm group. nii.ac.jp

Future Directions and Emerging Research Avenues

Development of Novel Deprotection Strategies for Cys(Acm)

While the acetamidomethyl (Acm) group is a cornerstone for cysteine protection, its removal often requires harsh conditions, such as the use of toxic heavy metals like mercury(II) or silver(I), or strong oxidizing agents like iodine. sigmaaldrich.comresearchgate.net These methods can lead to unwanted side reactions and are not always compatible with sensitive amino acid residues within a peptide sequence. acs.orgsigmaaldrich.com Consequently, a significant area of research is dedicated to developing milder and more selective deprotection strategies.

The development of milder and more orthogonal deprotection conditions for the Acm group is a key area of ongoing research. The goal is to enhance the efficiency and scope of synthetic strategies for complex peptides, particularly those containing multiple disulfide bonds.

Recent advancements have focused on transition metal-catalyzed deprotection. For instance, palladium(II) complexes, such as PdCl2, have been shown to effectively remove the Acm group under significantly milder conditions than traditional methods. rsc.org This approach has been successfully used in the one-pot synthesis of proteins like E. coli thioredoxin (Trx-1), where Acm deprotection and subsequent disulfide bond formation were achieved sequentially. rsc.org Furthermore, some level of orthogonality has been demonstrated between Acm and other protecting groups, like thiazolidine (B150603) (Thz), by modulating the concentration of the palladium catalyst. rsc.org Copper(II) sulfate (B86663) has also been explored for Acm deprotection, offering another metal-mediated alternative. researchgate.net

Another promising avenue involves the use of N-halosuccinimides. N-chlorosuccinimide (NCS) has emerged as an efficient reagent for the one-pot, on-resin removal of the Acm group and concurrent disulfide bond formation under mild, aqueous conditions. mdpi.com This method is notably fast and compatible with other common cysteine protecting groups like trityl (Trt) and S-sec-isoamyl mercaptan (SIT), allowing for regioselective disulfide bond synthesis. mdpi.com The orthogonality of NCS is a significant advantage; for example, it can selectively remove Acm in the presence of Trt, a group that is typically removed with iodine. mdpi.com

Researchers have also investigated electrophilic disulfide reagents. 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP), when used with thioanisole, can deprotect Cys(Acm) residues. nih.gov While not achieving complete orthogonality with other Mob-protected cysteine residues in all cases, these reagents offer an alternative pathway for Acm removal under specific conditions. nih.gov The development of enzymatically removable protecting groups, such as the phenylacetamidomethyl (Phacm) group, also provides a highly orthogonal strategy. The Phacm group is stable under the same conditions as Acm but can be selectively cleaved by penicillin G acylase, allowing for sequential deprotection when both groups are present in a peptide. psu.edu

The table below summarizes some of the emerging milder deprotection reagents for Cys(Acm).

Reagent/SystemConditionsKey Advantages
**Palladium(II) Chloride (PdCl₂) **Aqueous buffer, 37°CMild conditions, rapid reaction. rsc.org
N-Chlorosuccinimide (NCS) On-resin, aqueous conditionsFast, one-pot deprotection and oxidation, orthogonal to Trt. mdpi.com
2,2'-dithiobis(5-nitropyridine) (DTNP)/Thioanisole TFA/thioanisole cocktailAlternative to metal-based reagents. nih.gov
Penicillin G Acylase pH 7.8 buffer, 35°CEnzymatic, highly orthogonal to Acm. psu.edu
Copper(II) Sulfate (CuSO₄) Aqueous bufferAlternative metal-mediated deprotection. researchgate.net

These ongoing efforts to develop milder and more orthogonal deprotection methods for Cys(Acm) are crucial for advancing the synthesis of complex, multi-disulfide-containing peptides and proteins.

Optimizing on-resin disulfide bond formation is a critical aspect of solid-phase peptide synthesis (SPPS), as it allows for controlled, regioselective formation of disulfide bridges, which can simplify purification and improve yields of correctly folded peptides. biotage.com The use of orthogonally protected cysteine residues, such as Fmoc-Cys(Acm)-OH and Fmoc-Cys(Mmt)-OH, is central to these strategies. biotage.compeptidetherapeutics.org

A common approach involves the sequential removal of protecting groups and subsequent oxidation. For instance, the Mmt group can be selectively removed using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), followed by oxidation of the free thiols to form the first disulfide bond. peptidetherapeutics.org The Acm group can then be removed, and the second disulfide bond formed in a separate step. biotage.com

Iodine has traditionally been used for the simultaneous deprotection of Acm and oxidation to form the disulfide bond. biotage.com However, research has focused on optimizing the conditions to minimize reaction time and the amount of iodine required, while ensuring quantitative conversion. peptidetherapeutics.org N-chlorosuccinimide (NCS) has also been identified as a highly efficient reagent for on-resin disulfide formation from Acm-protected cysteines. acs.orgmdpi.com The reaction with NCS is rapid and can be performed in the presence of other protecting groups, offering a significant advantage for the synthesis of peptides with multiple disulfide bonds. mdpi.com

The order of disulfide bond formation can also be a critical parameter to optimize, as the conformation of the peptide after the formation of the first bridge can influence the kinetics and success of forming the second. biotage.compeptidetherapeutics.org Automated peptide synthesizers with features that allow for programmable, sequential deprotection and oxidation steps have greatly facilitated the optimization of these on-resin cyclization protocols. peptidetherapeutics.org

The table below outlines common reagents used for on-resin disulfide bond formation involving Acm-protected cysteine.

ReagentProtecting Group RemovedKey Features
**Iodine (I₂) **AcmSimultaneous deprotection and oxidation; conditions can be optimized for efficiency. biotage.compeptidetherapeutics.org
N-Chlorosuccinimide (NCS) Acm, Mmt (after acid treatment)Rapid, on-resin oxidation; compatible with other protecting groups for regioselective synthesis. acs.orgmdpi.compeptidetherapeutics.org
2% TFA in DCM MmtAllows for selective deprotection prior to oxidation, enabling orthogonal strategies with Acm. peptidetherapeutics.org
Dithiothreitol (DTT) STmpMild reduction for selective deprotection, followed by oxidation with reagents like NCS. biotage.com

These optimization strategies are crucial for the efficient and reliable synthesis of complex, disulfide-rich peptides for therapeutic and research applications.

Milder and More Orthogonal Removal Conditions

Integration of Fmoc-D-Cys(Acm)-OH in Convergent Peptide Synthesis

Convergent peptide synthesis, where smaller, protected peptide fragments are synthesized and then joined together, is a powerful strategy for producing large proteins. acs.org this compound is a valuable building block in this approach, particularly in methodologies like Native Chemical Ligation (NCL) and for guiding selective macrocyclization.

Native Chemical Ligation (NCL) is a cornerstone of convergent protein synthesis, enabling the joining of two unprotected peptide fragments. nih.gov The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. wikipedia.orggoogle.com The reaction is highly chemoselective and proceeds in aqueous solution at neutral pH, resulting in a native peptide bond at the ligation site. wikipedia.orgmdpi.com

The incorporation of D-cysteine, via this compound, into peptide fragments offers a pathway to synthesize D-proteins or mirror-image proteins. google.com This is particularly relevant for applications like mirror-image phage display, where a D-protein target is used to screen for L-peptide ligands; the corresponding D-peptides are then synthesized and will bind to the natural L-protein target. rhhz.net

In the context of NCL, a peptide fragment can be synthesized with an N-terminal D-Cys residue. The Acm group on an internal D-Cys, introduced using this compound, remains stable during the synthesis of the fragment and subsequent NCL reaction. nih.gov After ligation, the Acm group can be removed to allow for a subsequent disulfide bond formation or other modifications. nih.gov This strategy is essential when assembling multi-domain or complex proteins where precise control over cysteine reactivity is required.

While NCL traditionally requires an N-terminal cysteine, methods have been developed to expand the ligation sites to other amino acids, often through the use of thiol-containing auxiliaries. mdpi.compnas.org However, the direct use of cysteine, including D-cysteine, remains the most straightforward and widely used approach. The ability to desulfurize the cysteine residue to an alanine (B10760859) after ligation further broadens the utility of this method, allowing for the synthesis of native sequences at alanine ligation sites. mdpi.com

Macrocyclization is a key strategy for constraining peptide conformations, which can lead to enhanced stability, target affinity, and bioavailability. rsc.org this compound is instrumental in chemo- and regioselective macrocyclization strategies due to the unique reactivity of the cysteine thiol group.

One prominent strategy involves the reaction of cysteine thiols with electrophilic linkers. For example, nucleophilic aromatic substitution (SNAr) reactions between cysteine thiolates and perfluoroaromatic linkers can be used to create macrocyclic peptides. core.ac.uk This approach is highly efficient and chemoselective. By using an orthogonal protecting group strategy, such as incorporating this compound alongside another differently protected cysteine, it is possible to achieve regioselective cyclization.

Thiol-ene and thiol-yne "click" reactions offer another powerful method for peptide macrocyclization. rsc.org These reactions, often initiated by light, involve the addition of a cysteine thiol across a double or triple bond, respectively, contained within an unnatural amino acid in the peptide sequence. The use of Acm protection on a D-cysteine residue allows for its selective deprotection and subsequent participation in the cyclization reaction at a specific point in the synthesis.

More recently, transition metal-catalyzed reactions, such as those using gold(I) catalysts, have been developed for peptide macrocyclization. acs.org These methods can enable novel bond formations, for instance, through C-H activation. The compatibility of the Acm protecting group with these catalytic systems is an important consideration for its integration into these advanced macrocyclization strategies.

The table below highlights several strategies for chemo- and regioselective macrocyclization that can incorporate D-cysteine.

Cyclization StrategyReacting MoietiesKey Features
Thiol-Bromoacetyl Substitution Cysteine thiol and bromoacetyl groupForms a thioether bridge; proceeds in aqueous buffer. rsc.org
Nucleophilic Aromatic Substitution (SNAr) Cysteine thiol and perfluoroaromatic linkerHighly chemoselective and efficient for creating stable macrocycles. core.ac.uk
Thiol-ene/Thiol-yne Click Chemistry Cysteine thiol and alkene/alkynePhoto-initiated, radical-mediated reaction for on-resin cyclization. rsc.org
Thiazolidine Formation N-terminal cysteine and C-terminal aldehydeForms a head-to-tail cyclic peptide through a ring-contraction mechanism. nih.gov
Non-symmetric Stapling N-terminal and internal cysteines with a bifunctional linkerAllows for precise control over the macrocycle structure. rsc.org

The ability to control the timing of deprotection of the D-Cys(Acm) residue is central to achieving regioselectivity in these increasingly sophisticated macrocyclization techniques.

Native Chemical Ligation (NCL) with D-Cysteine

High-Throughput Synthesis and Screening of D-Cysteine Peptides

The discovery of novel peptide-based therapeutics increasingly relies on high-throughput synthesis and screening of large peptide libraries. The inclusion of D-amino acids, such as D-cysteine, is advantageous as it can confer resistance to proteolysis, a major hurdle for peptide drugs. rhhz.net

One-bead-one-compound (OBOC) libraries are a powerful tool for screening millions of peptides. nih.govacs.org However, the synthesis and screening of cysteine-rich libraries, including those with D-cysteine, present challenges due to the reactivity of the thiol group. nih.gov Recent research has focused on developing robust methods for the synthesis, screening, and sequencing of such libraries. This includes optimizing the incorporation of protected cysteine derivatives, like Fmoc-Cys(Trt)-OH, during synthesis and developing effective on-bead screening and sequencing protocols. nih.gov

Mirror-image screening platforms, such as mirror-image phage display and mirror-image OBOC, are particularly well-suited for the discovery of D-peptide ligands. rhhz.net In this approach, a D-protein target (the "mirror image" of the natural L-protein) is synthesized and used to screen a library of L-peptides. The identified L-peptide "hits" are then synthesized in their D-enantiomeric form, which will bind to the natural L-protein target. rhhz.net The chemical synthesis of the D-protein target often relies on building blocks like this compound, especially for constructing proteins with multiple disulfide bonds.

Furthermore, the integration of automated, high-throughput peptide synthesis with cell-free protein expression systems is accelerating the discovery pipeline. mdpi.com Potential peptide sequences, including those containing D-cysteine, can be rapidly synthesized and screened for activity, with promising candidates then being produced on a larger scale via chemical synthesis for further validation. mdpi.com These combined approaches are enabling the efficient exploration of the vast chemical space of D-cysteine-containing peptides for various therapeutic and biotechnological applications. nih.gov

Computational Chemistry and Molecular Modeling of D-Cysteine Peptides

Computational methods are becoming indispensable tools in peptide science, offering insights that guide and streamline experimental work. These in silico approaches are particularly valuable for understanding the unique structural consequences of introducing D-amino acids into a peptide chain.

The introduction of a D-cysteine residue into a peptide sequence can dramatically alter its conformational landscape. pacific.edu Unlike peptides composed solely of L-amino acids, which readily adopt common secondary structures like alpha-helices and beta-sheets, the presence of a D-amino acid can induce unique turns and folds. pacific.eduresearchgate.net Molecular dynamics (MD) simulations and other computational techniques are crucial for predicting these structures and understanding their stability. mdpi.combakerlab.org

Computational studies have shown that the position of a D-amino acid significantly impacts the peptide's final conformation. For instance, in polyalanine peptides, placing a D-cysteine at different positions can shift the structure from an alpha-helix to a 3.10-helix or a random coil. pacific.edu These conformational changes are critical as they directly influence the peptide's biological activity and interaction with its target.

Advanced computational methods, such as those combining conformational searches with high-level quantum calculations, are used to determine the energetics and preferred geometries of D-cysteine-containing peptides. pacific.edupacific.edu These calculations can predict the gas-phase acidity and stability of different peptide isomers, providing fundamental insights into their intrinsic properties. pacific.edu Furthermore, computational tools like CRiSP (Cystine-Rich peptide Structure Prediction) are being developed to more accurately predict the complex disulfide bonding patterns and three-dimensional structures of cysteine-rich peptides, which often contain D-amino acids. oup.com

Computational MethodApplication in D-Cysteine Peptide ResearchKey Insights
Molecular Dynamics (MD) SimulationsPredicting the 3D structure and flexibility of peptides in solution. researchgate.netmdpi.combakerlab.orgReveals how D-Cys residues alter peptide folding and induce unique turns, impacting bioavailability and target binding. pacific.eduresearchgate.net
Density Functional Theory (DFT)Calculating the energetics, gas-phase acidity, and stability of different peptide conformations. pacific.eduacs.orgresearchgate.netProvides fundamental understanding of intrinsic properties and helps to identify the most stable structures. pacific.eduresearchgate.net
Homology ModelingPredicting peptide structures based on known templates of similar molecules. mdpi.comUseful for initial structural predictions, especially for larger peptides with a known structural family.
Machine Learning/AIPredicting disulfide connectivity, structure, and bioactivity from sequence data. mdpi.comoup.comAccelerates the screening of large peptide libraries and improves the accuracy of structural predictions. mdpi.comoup.com

Computational modeling is a cornerstone of the rational design of bioactive peptides. researchgate.netresearchgate.net By simulating the interaction between a peptide and its biological target, researchers can design novel peptides with high affinity and specificity. nih.govresearchgate.net This approach is particularly powerful for developing therapeutic peptides, such as enzyme inhibitors or receptor antagonists.

A key strategy involves using a known peptide-protein structure as a starting point. For example, a D-cysteine can be computationally substituted into a peptide sequence to enhance its stability while maintaining its binding conformation. nih.gov Molecular docking studies can then predict how this modification affects the binding energy and interactions with the target protein. nih.gov This iterative process of design, simulation, and experimental validation accelerates the development of potent and selective peptide-based drugs. acs.org

Recent successes in this area include the design of D-peptide inhibitors for targets like the SARS-CoV-2 spike protein and tyrosinase. nih.govacs.org In the case of tyrosinase inhibitors, computational modeling helped to design a tetrapeptide containing an N-terminal cysteine that showed potent inhibitory activity, with the model correctly predicting the key electrostatic, hydrogen bonding, and hydrophobic interactions required for binding. nih.govresearchgate.net

Prediction of Conformation and Stability

Translational Research: From Peptide Chemistry to Therapeutic Development

The ultimate goal of peptide research is to translate fundamental chemical discoveries into tangible benefits for human health. The unique properties of D-cysteine-containing peptides make them highly promising candidates for a new generation of therapeutics and diagnostics. researchgate.net

Peptides represent a unique class of pharmaceuticals that bridge the gap between small molecules and large protein biologics. acs.org The inclusion of D-amino acids like D-cysteine is a key strategy to overcome the traditional limitations of peptide drugs, such as poor stability and bioavailability. nih.gov D-peptides are significantly more resistant to degradation by proteases, the enzymes that rapidly break down natural L-peptides in the body. nih.gov This enhanced stability leads to a longer half-life in circulation, making them more effective as therapeutic agents.

The field is seeing a surge in the development of peptide-based therapeutics for a wide range of diseases, including cancer, metabolic disorders, and infectious diseases. researchgate.netacs.orgmdpi.com For instance, D-cysteine has been shown to have protective effects in conditions like hypertension and kidney injury, partly through its ability to generate hydrogen sulfide (B99878) (H₂S), a key signaling molecule. mdpi.com Furthermore, rationally designed D-peptides are being developed as potent inhibitors of protein-protein interactions, which are often considered "undruggable" by small molecules. nih.gov While no D-peptide therapeutic has yet reached the market, candidates are progressing through clinical trials, highlighting the significant potential of this class of molecules. chemrxiv.org

Therapeutic AreaRole of D-Cysteine PeptidesExample/Mechanism
AntimicrobialsServe as alternatives to traditional antibiotics, combating resistance. acs.orgD-peptides can mimic natural antimicrobial peptides but with enhanced stability, disrupting bacterial membranes. acs.org
OncologyAct as targeted inhibitors of cancer-related proteins or as drug delivery vehicles. mdpi.comD-peptides designed to inhibit protein-protein interactions crucial for tumor growth, such as the Mcl-1/Noxa interaction. nih.gov
Metabolic DisordersRegulate metabolic pathways with improved stability.D-Cys has been shown to prevent high-salt-induced hypertension by regulating oxidative stress and the renin-angiotensin system. mdpi.com
Neurological DisordersModulate neurotransmitter systems or protect against neurodegeneration.D-Cys can ameliorate motor hypofunction in mouse models of spinocerebellar ataxia. mdpi.com
Anti-inflammatory AgentsReduce inflammation through various mechanisms.Peptides like Cys-Asn-Ser (CNS) are being explored for their anti-inflammatory properties. mdpi.com

The unique properties of peptides, particularly their high specificity and stability, make them excellent candidates for use in diagnostic and biosensing applications. mdpi.com Cysteine-containing peptides are especially valuable due to the ability of the thiol group to strongly and selectively bind to gold surfaces, a common material for electrodes in electrochemical biosensors. mdpi.commdpi.com

Peptide-based biosensors can be designed to detect a wide range of biomarkers, including proteins, enzymes, and even whole pathogens. researchgate.net For example, a biosensor employing a cysteine-modified antimicrobial peptide was developed for the highly sensitive and selective detection of Legionella pneumophila bacteria. acs.org In another application, an ultrasensitive electrochemical biosensor was constructed using a synthetic peptide immobilized via L-cysteine on a gold electrode to detect antibodies for the dengue virus. mdpi.com

The versatility of peptides allows for various detection strategies. They can act as specific capture agents, similar to antibodies, or as substrates for enzymes like proteases and kinases, where the cleavage or modification of the peptide generates a detectable signal. mdpi.comresearchgate.net The incorporation of D-cysteine can enhance the robustness and lifespan of these biosensors by preventing enzymatic degradation of the peptide probe. acs.org This leads to more reliable and reusable diagnostic devices for clinical and environmental monitoring. acs.org

Q & A

Q. What is the primary application of Fmoc-D-Cys(Acm)-OH in peptide synthesis?

this compound is a chiral building block for introducing D-cysteine residues into peptides via Fmoc solid-phase peptide synthesis (SPPS). Its Acm (acetamidomethyl) group protects the thiol side chain during synthesis, preventing undesired oxidation or disulfide bond formation. This compound is critical for synthesizing peptides with non-natural D-cysteine configurations, which are used in studying enzymatic specificity, receptor binding, and chiral stability .

Q. Key Data

  • Molecular formula : C₂₁H₂₂N₂O₅S
  • Molecular weight : 414.48 g/mol
  • Melting point : 143–145°C .

Q. How does the Acm protecting group influence synthetic workflows?

The Acm group is stable under acidic cleavage conditions (e.g., TFA), making it ideal for SPPS where orthogonal deprotection is required. Unlike Trityl (Trt) groups, which are labile to TFA, Acm requires post-cleavage treatment with Hg(II), Ag(I), or oxidative agents (I₂, Tl(III)) for removal, enabling controlled disulfide bond formation .

Q. Methodological Note

  • Deprotection protocol : Post-synthesis, treat the peptide with 0.1 M Hg(OAc)₂ in 50% acetic acid for 4 hours at 25°C to remove Acm. Dialyze to eliminate metal ions .

Q. What storage conditions are optimal for this compound?

Store at 2–8°C under inert gas (e.g., nitrogen) to prevent moisture absorption and thiol oxidation. Long-term stability (>1 year) is achievable when sealed in desiccated containers .

Advanced Research Questions

Q. How can racemization be minimized during coupling of this compound?

Racemization of D-cysteine occurs under basic conditions. To mitigate this:

  • Use low-base activation reagents (e.g., Oxyma Pure/DIC instead of DIEA).
  • Coupling temperature : Perform reactions at 0–4°C to slow base-driven epimerization.
  • Coupling time : Limit to 30–45 minutes to reduce exposure to basic environments .

Q. Validation Data

  • Racemization rates : <1% when using DIC/Oxyma at 4°C, compared to 5–10% with HBTU/DIEA at 25°C .

Q. What strategies resolve contradictions in disulfide bond formation with Acm-protected peptides?

Acm removal and disulfide bridging can conflict with methionine or tryptophan residues. Two approaches:

Oxidative cyclization : Use I₂ (0.01 M in MeOH/H₂O) for simultaneous Acm removal and disulfide bond formation. Avoid with oxidation-sensitive residues .

Stepwise deprotection : Remove Acm with AgNO₃ (0.1 M in TFA/H₂O), then oxidize with air or DMSO. This preserves methionine and Trp side chains .

Q. Case Study

  • Oxytocin analog synthesis : I₂-mediated cyclization achieved 85% yield without methionine sulfoxide byproducts .

Q. How does this compound compare to Trt-protected analogs in complex peptide assembly?

Parameter This compound Fmoc-D-Cys(Trt)-OH
TFA Stability StableLabile (cleaved during TFA treatment)
Deprotection Method Hg(II)/Ag(I)/I₂TFA (simultaneous with resin cleavage)
Disulfide Control Post-cleavage oxidation requiredFree thiols generated during cleavage

Q. Application Guidance

  • Use Acm for peptides requiring selective disulfide bonds (e.g., multi-cysteine toxins).
  • Use Trt for peptides needing free thiols immediately post-synthesis (e.g., metal-binding studies) .

Q. What analytical methods validate the integrity of Acm-protected peptides?

  • HPLC-MS : Monitor for Acm removal completeness (mass shift of -88 Da).
  • Ellman’s assay : Quantify free thiols post-deprotection (λ = 412 nm).
  • Circular Dichroism (CD) : Confirm chiral purity of D-cysteine residues .

Q. Troubleshooting Note

  • Incomplete Acm removal : Extend Hg(II) treatment duration or switch to Tl(TFA)₃ for stubborn cases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.